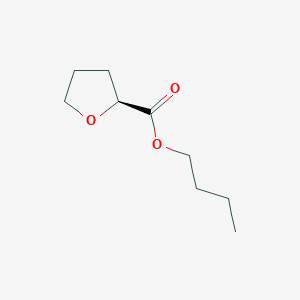

Butyl (2S)-oxolane-2-carboxylate

Übersicht

Beschreibung

Butyl (2S)-oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane carboxylates It is characterized by the presence of a butyl ester group attached to the (2S)-oxolane-2-carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butyl (2S)-oxolane-2-carboxylate typically involves the esterification of (2S)-oxolane-2-carboxylic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactors, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Butyl (2S)-oxolane-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (2S)-oxolane-2-carboxylic acid and butanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Hydrolysis: (2S)-oxolane-2-carboxylic acid and butanol.

Reduction: (2S)-oxolane-2-methanol.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl (2S)-oxolane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.

Wirkmechanismus

The mechanism of action of Butyl (2S)-oxolane-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active (2S)-oxolane-2-carboxylic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (2S)-oxolane-2-carboxylate

- Dimethyl sulfoxide

- tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate

Comparison: Butyl (2S)-oxolane-2-carboxylate is unique due to its specific ester group and the (2S)-oxolane-2-carboxylate moietyFor example, tert-Butyl (2S)-oxolane-2-carboxylate has a bulkier tert-butyl group, which can influence its reactivity and steric properties .

Biologische Aktivität

Butyl (2S)-oxolane-2-carboxylate is a chiral compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxolane ring with a carboxylate functional group. Its stereochemistry plays a crucial role in its interaction with biological targets. The compound's molecular formula is , and it possesses properties that allow it to engage effectively with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific interactions at their active sites. The stereochemistry of the compound enables it to fit into binding pockets, influencing biochemical pathways either by inhibition or activation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with receptors, altering their activity and thereby affecting cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications on the oxolane ring and the carboxylate group can significantly enhance its efficacy.

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Alkyl Chain Length | Increased solubility | |

| Substituents on Oxolane | Enhanced enzyme inhibition | |

| Carboxylate Group Changes | Altered receptor binding |

Case Studies

- Anticancer Activity : In a study focusing on the anticancer properties of oxolane derivatives, this compound was evaluated against HeLa cells. Results indicated significant cytotoxic effects, suggesting its potential as a therapeutic agent for cervical cancer treatment .

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound in animal models. Administration resulted in reduced inflammation markers, indicating its potential use in treating inflammatory diseases .

- Fungal Inhibition : Research has demonstrated that this compound exhibits antifungal activity against various pathogens, making it a candidate for agricultural applications as a natural fungicide .

Eigenschaften

IUPAC Name |

butyl (2S)-oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISPCZJMPXQANI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460815 | |

| Record name | CTK4D6792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178461-69-3 | |

| Record name | CTK4D6792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.